molecular formula C23H24ClN3O3S2 B2522229 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide CAS No. 1226451-18-8

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide

Cat. No. B2522229
CAS RN: 1226451-18-8
M. Wt: 490.03
InChI Key: QUJXNZZKHQFSRH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a sulfonyl group, and a thiophene ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, sulfonyl group, and thiophene ring would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the piperazine ring might undergo reactions with acids or bases, and the sulfonyl group could potentially be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group might increase its solubility in polar solvents .

Scientific Research Applications

Catalytic Processes

Research on related compounds, such as those derived from l-piperazine-2-carboxylic acid, has demonstrated their efficacy as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This process is critical for producing compounds with high yield and enantioselectivity, which is essential for the synthesis of pharmaceuticals and fine chemicals. The presence of an arene sulfonyl group has been found to be crucial for achieving high levels of enantioselectivity, which might suggest similar catalytic applications for our compound of interest (Zhouyu Wang et al., 2006).

Antimicrobial Properties

Novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide derivatives have been synthesized and shown potent inhibitory activity against various strains of bacteria. This suggests that compounds with a piperazine moiety and sulfonyl or carboxamide groups could have significant antimicrobial applications, possibly including the compound (B. Krishnamurthy et al., 2011).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, such as those incorporating piperazine and thiophene moieties, is a critical area of research due to their potential pharmaceutical applications. Studies on compounds bearing similarity to "3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide" have highlighted their potential as drug candidates for various diseases, including Alzheimer’s. This underlines the importance of such compounds in the development of new therapeutics (A. Rehman et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without specific information, it’s difficult to predict exactly how this compound might interact with biological systems .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it.

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized .

properties

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-ethylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3S2/c1-2-17-6-5-7-18(16-17)25-23(28)22-21(10-15-31-22)32(29,30)27-13-11-26(12-14-27)20-9-4-3-8-19(20)24/h3-10,15-16H,2,11-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJXNZZKHQFSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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